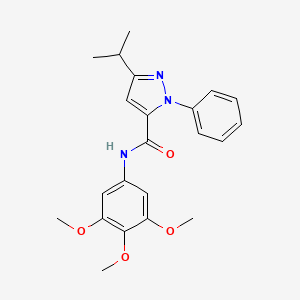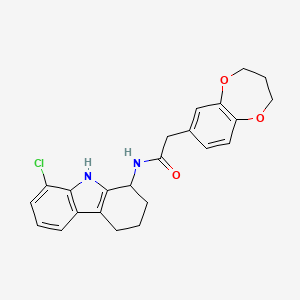![molecular formula C22H23N5O2 B10992144 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B10992144.png)
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced through a coupling reaction using appropriate reagents such as carbodiimides or acid chlorides.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the indole core with the triazole ring and the butanamide chain under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the triazole ring, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the indole or triazole rings.
Scientific Research Applications
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways, such as α-glucosidase in diabetes.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butanoic acid: An indole derivative with similar structural features but different functional groups.
3-(1H-Indol-5-yl)-1,2,4-oxadiazole: A compound with a similar indole core but different heterocyclic ring.
4-(di(1H-indol-3-yl)methyl)phenol: Another indole derivative with different substituents.
Uniqueness
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide is unique due to its specific combination of the indole core, triazole ring, and butanamide chain. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]butanamide |
InChI |
InChI=1S/C22H23N5O2/c1-29-17-11-9-15(10-12-17)13-20-24-22(27-26-20)25-21(28)8-4-5-16-14-23-19-7-3-2-6-18(16)19/h2-3,6-7,9-12,14,23H,4-5,8,13H2,1H3,(H2,24,25,26,27,28) |
InChI Key |
MBKIWCKNERBAOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10992067.png)
![2-({4-[2-(4-Fluorophenoxy)ethyl]piperazino}methyl)-1(2H)-phthalazinone](/img/structure/B10992070.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10992074.png)

![4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10992079.png)
![4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B10992081.png)
![methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-L-phenylalaninate](/img/structure/B10992084.png)
![7,8-dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10992089.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide](/img/structure/B10992110.png)
![N-(1H-benzimidazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10992127.png)
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10992133.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10992134.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10992138.png)
